molecular formula C18H23N6O13P3 B12853106 2'-MANT-3'd-ATP

2'-MANT-3'd-ATP

Cat. No.: B12853106
M. Wt: 624.3 g/mol
InChI Key: IBXIDIRIQGAGGK-MNRXQERYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-MANT-3’d-ATP involves the modification of the ribose moiety of adenosine triphosphate (ATP). . The reaction conditions often require the use of specific catalysts and solvents to ensure the correct attachment of the MANT group and the deoxygenation of the ribose moiety.

Industrial Production Methods

Industrial production of 2’-MANT-3’d-ATP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and fluorescence properties .

Chemical Reactions Analysis

Types of Reactions

2’-MANT-3’d-ATP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2’-MANT-3’d-ATP include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2’-MANT-3’d-ATP is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.

    Biology: Employed in the study of cellular processes involving ATP, such as signal transduction and energy metabolism.

    Medicine: Utilized in drug discovery and development to screen for potential inhibitors or activators of nucleotide-binding proteins.

    Industry: Applied in the development of diagnostic assays and biosensors .

Mechanism of Action

The mechanism of action of 2’-MANT-3’d-ATP involves its binding to nucleotide-binding proteins. The MANT group provides intrinsic fluorescence, allowing researchers to monitor the binding and hydrolysis of the nucleotide in real-time. The compound interacts with specific molecular targets, such as kinases and ATPases, and participates in various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-MANT-3’d-ATP is unique due to its specific modification at the 2’-O position and the absence of the 3’-hydroxyl group. This structural difference provides distinct fluorescence properties and binding characteristics, making it a valuable tool in various research applications .

Properties

Molecular Formula

C18H23N6O13P3

Molecular Weight

624.3 g/mol

IUPAC Name

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1

InChI Key

IBXIDIRIQGAGGK-MNRXQERYSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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